molecular formula C10H10N2O2 B13003815 methyl 6-methyl-1H-indazole-7-carboxylate

methyl 6-methyl-1H-indazole-7-carboxylate

Cat. No.: B13003815
M. Wt: 190.20 g/mol
InChI Key: UTYONCHEEAOXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-1H-indazole-7-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to enhance yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Methyl 6-methyl-1H-indazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Methyl 1H-indazole-6-carboxylate
  • Methyl 1H-imidazole-1-carboxylate
  • Indazole-6-carboxylic acid methyl ester

Comparison: Methyl 6-methyl-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methyl-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-5-11-12-9(7)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

UTYONCHEEAOXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.